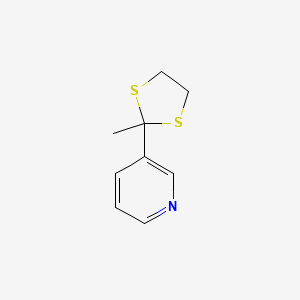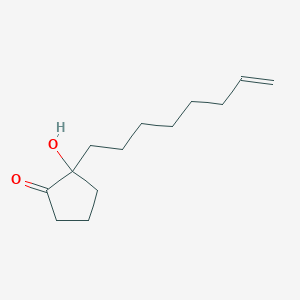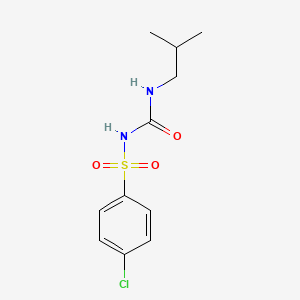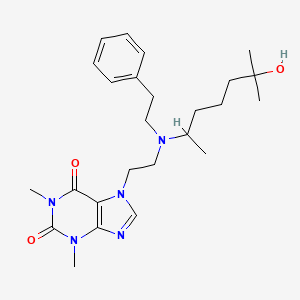
Iron nickel sulfide (Fe9Ni9S16)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron nickel sulfide (Fe9Ni9S16) is a compound that belongs to the family of metal sulfides It is composed of iron, nickel, and sulfur atoms in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions: Iron nickel sulfide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and chemical vapor deposition. One common method involves the reaction of iron and nickel salts with a sulfur source under controlled temperature and pressure conditions. For instance, a hydrothermal method might involve mixing iron and nickel nitrates with thiourea in an autoclave, followed by heating at elevated temperatures to form the desired sulfide compound.
Industrial Production Methods: In industrial settings, the production of iron nickel sulfide often involves the use of nickel sulfide concentrates. The conventional process includes smelting the concentrates to remove sulfur and iron, yielding a nickel sulfide melt. This melt is then further processed to obtain the desired iron nickel sulfide compound .
化学反应分析
Types of Reactions: Iron nickel sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, iron nickel sulfide can oxidize to form iron and nickel oxides along with sulfur dioxide.
Reduction: Reducing agents such as hydrogen can convert iron nickel sulfide to its metallic form.
Substitution: Reactions with acids like hydrochloric acid can lead to the formation of iron and nickel chlorides and hydrogen sulfide gas .
Major Products Formed:
- Oxidation: Iron oxide, nickel oxide, sulfur dioxide.
- Reduction: Metallic iron, metallic nickel.
- Substitution: Iron chloride, nickel chloride, hydrogen sulfide.
科学研究应用
Iron nickel sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution and oxygen evolution reactions
Biology: Research is ongoing to explore its potential in biological systems, particularly in enzyme mimetics and biosensors.
Medicine: Its unique properties are being investigated for potential use in drug delivery systems and medical imaging.
Industry: Iron nickel sulfide is used in the production of high-performance batteries and supercapacitors due to its excellent electrochemical properties
作用机制
The mechanism by which iron nickel sulfide exerts its effects is primarily through its catalytic activity. The compound facilitates various redox reactions by providing active sites for electron transfer. In energy storage applications, iron nickel sulfide enhances the efficiency of charge and discharge cycles by improving the conductivity and stability of the electrode materials .
相似化合物的比较
- Iron(II) sulfide (FeS)
- Nickel sulfide (NiS)
- Iron-nickel alloy (FeNi)
Comparison: Iron nickel sulfide (Fe9Ni9S16) stands out due to its unique stoichiometry and combination of properties from both iron and nickel sulfides. Unlike iron(II) sulfide, which is primarily used in simpler applications, iron nickel sulfide offers enhanced catalytic activity and stability. Compared to nickel sulfide, iron nickel sulfide provides a more balanced electrochemical performance, making it suitable for advanced energy storage applications .
属性
CAS 编号 |
53809-87-3 |
|---|---|
分子式 |
Fe9Ni9S16+13 |
分子量 |
1543.9 g/mol |
IUPAC 名称 |
iron(3+);nickel(2+);hexadecasulfide |
InChI |
InChI=1S/9Fe.9Ni.16S/q9*+3;9*+2;16*-2 |
InChI 键 |
WIVRRAUMYNLCIO-UHFFFAOYSA-N |
规范 SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[S-2].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
![2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B14648668.png)


![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)




![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
